molecular formula C22H23ClN2O2 B2509004 (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide CAS No. 1323140-63-1

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide

Cat. No.: B2509004
CAS No.: 1323140-63-1
M. Wt: 382.89
InChI Key: GLOWHFXTBJUAAU-VXPUYCOJSA-N
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Description

(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the enone intermediate: This can be achieved through the aldol condensation of a p-tolyl ketone with a suitable aldehyde.

    Introduction of the piperidine ring: This step involves the nucleophilic addition of piperidine to the enone intermediate.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the tolyl group.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(phenyl)prop-1-en-2-yl)benzamide
  • N-(1-Chloro-3-oxo-3-(morpholin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide

Uniqueness

The uniqueness of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide lies in its specific structural features, such as the presence of the piperidine ring and the (Z)-configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOWHFXTBJUAAU-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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